2,5-Bis(trimethylsilyl)thiazole

Description

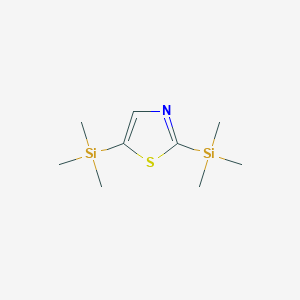

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(2-trimethylsilyl-1,3-thiazol-5-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NSSi2/c1-12(2,3)8-7-10-9(11-8)13(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHDOWFVGMFXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=C(S1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NSSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508804 | |

| Record name | 2,5-Bis(trimethylsilyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79265-34-2 | |

| Record name | 2,5-Bis(trimethylsilyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trimethylsilyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 2,5 Bis Trimethylsilyl Thiazole

Ipso-Substitution Reactions

Ipso-substitution, the replacement of a substituent at a ring position, is a key reaction pathway for 2,5-bis(trimethylsilyl)thiazole. The trimethylsilyl (B98337) groups are excellent leaving groups in the presence of suitable electrophiles, facilitating the introduction of a wide range of functional groups onto the thiazole (B1198619) ring.

This compound undergoes ipso-substitution at the 2-position when treated with various ketenes. This reaction yields thiazolyl-trimethylsiloxy-ethylenes, which can be subsequently hydrolyzed to afford 2-acylthiazoles. This two-step process provides a regioselective method for the acylation of the thiazole ring at the C-2 position. rsc.org

The reaction proceeds by the displacement of the trimethylsilyl group at the C-2 position by the ketene (B1206846). The resulting intermediate then rearranges to form the more stable thiazolyl-trimethylsiloxy-ethylene. Subsequent hydrolysis of the trimethylsiloxy group furnishes the corresponding 2-acylthiazole.

Carbodesilylation involves the replacement of a silyl (B83357) group with a carbon-based electrophile. This compound readily reacts with a variety of carbon electrophiles, including acyl chlorides, aldehydes, and heteroaryl cations, leading to the formation of 2-substituted thiazoles in good yields. researchgate.net This reactivity highlights the utility of silylated thiazoles as effective thiazolyl donor synthons. researchgate.net

A notable feature of the carbodesilylation of this compound is its high regioselectivity. The reaction occurs preferentially at the C-2 position over the C-5 position. researchgate.net This selectivity is attributed to the greater kinetic acidity of the proton at the C-2 position of the thiazole ring, which facilitates the formation of the key reactive intermediate.

Table 1: Regioselectivity of Desilylation

| Position | Reactivity |

| C-2 | More reactive |

| C-5 | Less reactive |

| C-4 | No reaction |

The mechanism of carbodesilylation at the C-2 position is proposed to proceed through a thiazolium 2-ylide intermediate. researchgate.net The initial step involves the attack of the electrophile on the nitrogen atom of the thiazole ring, leading to the formation of a thiazolium salt. Subsequent abstraction of the trimethylsilyl group at the C-2 position by a nucleophile generates the highly reactive thiazolium 2-ylide. This ylide then rapidly reacts with the electrophile to yield the 2-substituted thiazole product.

This compound can also undergo ipso-substitution with sulfenyl halides. For instance, its reaction with trifluoromethylsulfenyl chloride results in the formation of 2-(trifluoromethylthio)thiazole. This reaction provides a direct method for the introduction of a trifluoromethylthio group at the C-2 position of the thiazole ring.

Carbodesilylation with Carbon Electrophiles (Acyl Chlorides, Aldehydes, Heteroaryl Cations)

Addition Reactions to Carbonyl Compounds

While ipso-substitution is the predominant reaction pathway, this compound can also participate in addition reactions with certain carbonyl compounds. The silicon-carbon bond can add across the carbonyl group of aldehydes, yielding thiazol-2-yl-trimethylsiloxy-methane derivatives. researchgate.net This reactivity further expands the synthetic utility of silylated thiazoles in constructing more complex molecules.

Diastereoselective Addition to Chiral Aldehydes (e.g., Alkoxy Aldehydes, α-Amino Aldehydes)

The addition of this compound to chiral aldehydes, especially those with an adjacent stereocenter bearing an alkoxy or amino group, proceeds with notable diastereoselectivity. The reaction involves the nucleophilic attack of the thiazole C-2 carbanion, generated in situ, on the carbonyl carbon of the aldehyde. The stereochemical outcome of this addition is governed by the steric and electronic properties of the substituents on the aldehyde's chiral alpha-carbon. For α-alkoxy aldehydes, the reaction typically yields the anti diastereomer as the major product. This stereoselectivity is a crucial element in the application of this reagent for the stepwise construction of complex polyhydroxylated chains, such as those in monosaccharides.

Felkin-Anh Model for Asymmetric Induction

The diastereoselectivity observed in the addition of the thiazole nucleophile to α-chiral aldehydes is rationalized by the Felkin-Anh model. openochem.orgmsu.edu This model predicts the stereochemical outcome by analyzing the steric interactions in the transition state. It posits that the most stable transition state conformation is one that minimizes steric strain between the incoming nucleophile and the substituents on the adjacent chiral center.

According to the model, the largest substituent (L) on the α-carbon orients itself perpendicular to the plane of the carbonyl group. youtube.comegyankosh.ac.in The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest group (L) and past the smallest substituent (S). youtube.comlibretexts.org

In the case of α-alkoxy aldehydes, a modification known as the "polar" Felkin-Anh model is often applied. Due to electronic effects, the electronegative alkoxy group can behave as the sterically demanding "large" group. openochem.org The alignment of the C-O σ* antibonding orbital with the carbonyl π* orbital creates a lower energy LUMO, making this conformation more reactive. openochem.org This orientation directs the incoming 2-thiazolyl nucleophile to the opposite face, leading to the preferential formation of the anti addition product.

Proton-Bridged Cyclic Cram Model for Asymmetric Induction

An alternative model for predicting stereoselectivity is the Cram chelation model, which is particularly relevant when a chelating heteroatom (like oxygen or nitrogen) is present at the α- or β-position of the carbonyl compound. youtube.comopenochem.org In this model, a metal ion can form a rigid five- or six-membered cyclic intermediate involving the carbonyl oxygen and the heteroatom of the alkoxy or amino group. youtube.com This chelation locks the conformation of the substrate, and the nucleophile is directed to the less hindered face of this rigid structure.

While typically involving metal ions, a similar cyclic transition state can be conceptualized through hydrogen bonding, leading to a "Proton-Bridged Cyclic Model." In such a scenario, a proton could bridge the carbonyl oxygen and the heteroatom of the substituent. This constrained cyclic arrangement dictates the trajectory of the nucleophilic attack. The nucleophile approaches from the side opposite the larger of the remaining two substituents on the chiral center, often leading to the syn diastereomer. This outcome is typically opposite to that predicted by the non-chelation Felkin-Anh model. The dominant stereochemical pathway—Felkin-Anh versus chelation control—depends on factors such as the nature of the substituents, the solvent, and the presence of Lewis acids. youtube.com

Reactions with Ketones

The reactivity of this compound extends to reactions with ketones, although the outcomes can differ from those with aldehydes. The reaction with simple alkyl or aryl ketones is generally slower than with aldehydes. Furthermore, the reaction with certain alkyl ketones can be complicated by the formation of silyl enol ether side products. openochem.org

A more defined reaction occurs with ketenes. This compound undergoes an ipso-substitution of the highly reactive trimethylsilyl group at the C-2 position with various ketenes. openochem.org This reaction affords thiazolyl-trimethylsiloxy-ethylenes, which can be readily hydrolyzed to produce 2-acylthiazoles in good yields. openochem.org This two-step process provides an effective method for the synthesis of thiazol-2-yl ketones.

| Carbonyl Substrate | Intermediate Product | Final Product (after hydrolysis) | Key Features |

|---|---|---|---|

| Simple Ketones (e.g., alkyl, aryl) | Tertiary alcohol adduct | Thiazol-2-yl tertiary alcohol | Reaction is generally slow; may form silyl enol ether byproducts. openochem.org |

| Ketenes (R₂C=C=O) | Thiazolyl-trimethylsiloxy-ethylene | 2-Acylthiazole | Efficient ipso-substitution at C-2; provides a route to thiazol-2-yl ketones. openochem.org |

Iterative One-Carbon Chain Extension Methodologies (Thiazole-to-Formyl Conversion)

A cornerstone of the synthetic utility of silylated thiazoles is their role in iterative one-carbon chain extension, leveraging the thiazole ring as a robust masked formyl group. openochem.org This powerful methodology allows for the stepwise elongation of carbon chains, with each iteration adding a single carbon unit that is ultimately revealed as an aldehyde. The process relies on a two-stage sequence: the diastereoselective addition of the thiazole to a chiral aldehyde, followed by the unmasking of the formyl group from the resulting thiazolyl alcohol adduct. openochem.org This iterative nature provides precise control over the construction of complex acyclic carbon skeletons.

Synthesis of Higher Homologues of Monosaccharides

This iterative homologation strategy has been prominently applied to the synthesis of higher-carbon sugars from readily available monosaccharide precursors. nih.gov The process begins with a protected lower-order sugar aldehyde, such as a pentose or hexose derivative.

The synthetic sequence for a single homologation step is as follows:

Addition Reaction : Diastereoselective addition of this compound to the protected sugar aldehyde, typically affording a mixture of diastereomeric thiazolyl alcohols with a preference for the anti isomer.

Chromatographic Separation : The resulting diastereomers are separated to isolate the desired stereoisomer.

Thiazole-to-Formyl Conversion : The isolated thiazolyl alcohol undergoes a three-step unmasking sequence:

N-methylation : The thiazole nitrogen is quaternized using an alkylating agent like methyl iodide.

Reduction : The resulting thiazolium salt is reduced with a hydride reagent such as sodium borohydride.

Hydrolysis : The intermediate is hydrolyzed under mild conditions, often with a silver(I) or mercury(II) salt catalyst, to release the aldehyde.

This sequence yields a one-carbon extended sugar, which, after protection of the newly formed hydroxyl group, can serve as the substrate for the next iteration of chain extension. This allows for the systematic and stereocontrolled synthesis of monosaccharides with seven, eight, or more carbon atoms. openochem.org

| Starting Aldehyde (Protected Sugar) | Key Step | Product (One-Carbon Extended Sugar) | Stereochemical Outcome |

|---|---|---|---|

| D-Glyceraldehyde derivative | Addition of silylthiazole | Protected Tetrose | High anti-diastereoselectivity openochem.org |

| Protected D-Ribose | Iterative homologation | Protected D-Altrose (a Heptose) | Stereocontrolled formation of new chiral centers openochem.org |

| Protected L-Xylose | Iterative homologation | Protected L-Gulose (a Heptose) | Stereocontrolled formation of new chiral centers |

Synthesis of Polyhydroxylated Aldehydes

The synthesis of higher monosaccharides is a specific application of the broader utility of this methodology in preparing complex polyhydroxylated aldehydes. The iterative thiazole-based chain extension is not limited to carbohydrate precursors and can be applied to a variety of chiral polyalkoxy aldehydes. This enables the controlled assembly of polyketide-like fragments, which are key structural motifs in many natural products. The ability to iteratively add a formyl equivalent with high stereocontrol at each step provides a powerful tool for the total synthesis of complex molecules possessing multiple contiguous stereocenters. openochem.org

Other Functionalization and Derivatization Strategies

Beyond the more common derivatizations, this compound is a precursor for a range of other important chemical structures. These transformations leverage the reactivity of the silyl groups to construct complex molecules with potential applications in medicinal chemistry and materials science.

Conversion to Amidinoarylthiazoles

The synthesis of 2,5-bis(amidinoaryl)thiazoles, compounds of interest for their potential biological activities, can be envisioned to start from this compound. Although direct conversion pathways are not extensively documented in publicly available literature, the general reactivity of silyl-substituted heterocycles suggests a plausible synthetic route. This would likely involve a multi-step process.

A hypothetical pathway could begin with a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. In this approach, the trimethylsilyl groups would first be replaced with a more reactive functional group, like a stannyl or boronic ester group. For instance, treatment of this compound with a suitable tin reagent in the presence of a palladium catalyst could yield a bis(stannyl)thiazole. This intermediate could then be coupled with an appropriate cyanoaryl halide. The resulting bis(cyanoaryl)thiazole would serve as the direct precursor to the target amidinoarylthiazoles. The conversion of the nitrile groups to amidine groups is a well-established transformation, typically achieved by reaction with lithium bis(trimethylsilyl)amide followed by hydrolysis.

While a related synthesis of 2,5-bis[amidinoaryl]thiazoles has been reported, it utilizes a mixed 2-trimethylsilyl-5-trimethyltinthiazole as the starting material for a palladium-facilitated coupling with a cyanoaryl halide researchgate.netacs.org. This highlights the utility of silyl and stannyl groups in the construction of such molecules, supporting the feasibility of a similar approach starting from the bis-silylated thiazole.

Table 1: Hypothetical Reaction Pathway for the Conversion of this compound to 2,5-Bis(amidinoaryl)thiazole

| Step | Reactant | Reagents | Product |

| 1 | This compound | Organotin Reagent, Palladium Catalyst | 2,5-Bis(trialkylstannyl)thiazole |

| 2 | 2,5-Bis(trialkylstannyl)thiazole | Cyanoaryl Halide, Palladium Catalyst | 2,5-Bis(cyanoaryl)thiazole |

| 3 | 2,5-Bis(cyanoaryl)thiazole | 1. Lithium bis(trimethylsilyl)amide 2. H₂O | 2,5-Bis(amidinoaryl)thiazole |

Incorporation into Poly(diacetylenes) for High Carbon Materials

The incorporation of thiazole units into polymer backbones is a strategy to develop materials with tailored electronic and physical properties. This compound presents itself as a potential monomer for the synthesis of thiazole-containing polymers, including those with poly(diacetylene) structures, which are of interest for their potential as high-carbon materials.

The synthesis of such polymers would likely proceed through a cross-coupling polymerization reaction. The trimethylsilyl groups on the thiazole ring can be activated for coupling reactions. A plausible approach would involve a Sonogashira or a similar palladium-catalyzed cross-coupling reaction between this compound and a diacetylene monomer. For this to be feasible, the trimethylsilyl groups would likely need to be converted to a more reactive species, such as a halide or a triflate, to facilitate the coupling with the terminal alkynes of the diacetylene.

Alternatively, a polymerization strategy could involve the initial functionalization of the this compound to introduce terminal alkyne groups. The resulting diethynylthiazole monomer could then undergo oxidative coupling polymerization, a common method for the synthesis of poly(diacetylenes). While specific literature detailing the use of this compound in this context is scarce, the general principles of polymer chemistry support the potential of this compound as a building block for novel high-carbon materials.

Synthesis of Bis-Thiazolidinone and Bis-Thiazole Derivatives

The synthesis of bis-thiazolidinone and bis-thiazole derivatives often involves the condensation of bifunctional starting materials. While direct conversion of this compound to these structures is not a commonly reported pathway, its functionalization can provide precursors for such syntheses.

For the synthesis of bis-thiazole derivatives, one could envision a route where this compound is first converted to a 2,5-dihalo-thiazole. This dihalogenated intermediate could then participate in coupling reactions to form a bis-thiazole structure. For example, a homocoupling reaction under palladium catalysis could potentially yield a 2,2'- or 5,5'-bis-thiazole, depending on the reaction conditions and the nature of the halogen.

The synthesis of bis-thiazolidinone derivatives from this compound is less direct. Thiazolidinones are typically synthesized through the cyclization of a compound containing a thiol, an amine, and a carbonyl group or its equivalent. Therefore, a multi-step transformation of this compound would be necessary to generate a precursor containing these functionalities. This could involve, for example, the conversion of the silyl groups to amino or carboxyl groups, followed by further synthetic manipulations. A more plausible, albeit indirect, route could involve the fragmentation of the thiazole ring under specific conditions to generate intermediates that could then be used to construct bis-thiazolidinone structures, though such a pathway would be complex and require significant synthetic development.

It is important to note that the existing literature on the synthesis of bis-thiazolidinones and bis-thiazoles predominantly describes methods starting from precursors like bis-thiosemicarbazones, which undergo cyclization with α-halocarbonyl compounds researchgate.netnih.gov.

Mechanistic Investigations and Computational Studies

Reaction Mechanisms

The reactions of silylated thiazoles, particularly their interaction with carbonyl compounds, have been the subject of detailed mechanistic studies. These investigations aim to elucidate the precise sequence of events at the molecular level that leads to the formation of new chemical bonds.

The addition of 2-(trimethylsilyl)thiazole (B1297445) to carbonyl compounds such as formaldehyde (B43269) is proposed to proceed through a unique termolecular mechanism. researchgate.net Theoretical studies suggest that the reaction occurs via the concerted formation of an N-[(silyloxy)methyl]thiazolium-2-ylide intermediate. researchgate.net This process involves the simultaneous interaction of the silylthiazole with two molecules of the carbonyl compound.

In this pathway, the thiazole (B1198619) nitrogen atom attacks the carbonyl carbon of one formaldehyde molecule, while the trimethylsilyl (B98337) group is transferred to the carbonyl oxygen of the same formaldehyde molecule. This concerted process leads directly to the formation of the zwitterionic N-[(silyloxy)methyl]thiazolium-2-ylide. This intermediate is then proposed to react with a second molecule of formaldehyde, ultimately leading to the final product after the loss of the first formaldehyde molecule. researchgate.net The ipso-substitution of the 2-SiMe3 group is a characteristic reaction for both 2-(trimethylsilyl)thiazole and 2,5-bis(trimethylsilyl)thiazole when reacting with various electrophiles. researchgate.net

Ab initio calculations have been instrumental in analyzing the energetics of the proposed reaction pathways. researchgate.net These studies have shown that alternative mechanisms are energetically unfavorable due to high activation barriers. For instance, a potential pathway involving a 1,2-migration of the initially formed ylide to produce 2-[(silyloxy)methyl]thiazole is prevented by a significant activation energy. researchgate.net

Another discounted mechanistic alternative is the 1,2-silyl migration to form an N-silylthiazolium-2-ylide. This pathway is also associated with a high activation energy, making it less plausible than the concerted termolecular mechanism. researchgate.net The stability of the N-[(silyloxy)methyl]thiazolium-2-ylide intermediate and the relatively lower activation energy for its formation underscore its central role in the reaction mechanism. researchgate.net

Theoretical Chemistry Applications

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound. Methods ranging from Density Functional Theory to molecular dynamics simulations offer deep insights into electronic structure and reaction dynamics.

Density Functional Theory (DFT) is a computational method widely used to study the electronic structure and reactivity of molecules. For compounds related to this compound, DFT calculations, often using the B3LYP functional, help in understanding their chemical reactivity. rajpub.com Key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to determine the electronic band gap, which is a crucial indicator of chemical reactivity and stability. rajpub.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify nucleophilic and electrophilic sites within the molecule. rajpub.com Local reactivity descriptors, like the Fukui function, are also calculated to pinpoint the most probable sites for electrophilic, nucleophilic, and radical attack. rajpub.com In studies of similar bis-thiazole structures, DFT has been used to establish the most stable conformations and investigate photophysical behaviors. bohrium.comresearchgate.net

| Computational Method | Key Properties Calculated | Insight Provided | Relevant Study Context |

|---|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Energies, Molecular Electrostatic Potential (MEP), Fukui Functions | Predicts electronic structure, stability, and sites of chemical reactivity. | Analysis of bis(trimethyltetrathiafulvalenyl) thiophene (B33073) and bis-benzothiazole derivatives. rajpub.combohrium.com |

| Ab Initio Calculations (e.g., MP2) | Reaction Pathways, Activation Energies, Intermediate Stabilities | Elucidates detailed reaction mechanisms and compares the feasibility of different pathways. | Mechanism of 2-silylthiazole addition to formaldehyde. researchgate.net |

| Molecular Dynamics (MD) Simulations | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Radius of Gyration (RoG) | Predicts the stability of molecular complexes and conformational changes over time. | Analysis of hybrid chalcone-thiazole derivatives as enzyme inhibitors. researchgate.netnih.gov |

Ab initio quantum chemistry methods are fundamental to understanding reaction mechanisms from first principles, without reliance on empirical data. The reaction pathway for the addition of 2-(trimethylsilyl)thiazole to formaldehyde has been extensively studied using ab initio calculations at the MP2/6-31+G//6-31G level of theory. researchgate.net

These calculations provided the evidence for the concerted formation of the N-[(silyloxy)methyl]thiazolium-2-ylide intermediate. researchgate.net By computing the potential energy surface for the reaction, researchers were able to map out the transition states and intermediates, confirming that the proposed termolecular mechanism is the most energetically favorable route. researchgate.net The calculations successfully ruled out other potential, more intuitive mechanisms by demonstrating their prohibitively high activation energies. researchgate.net

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of thiazole-containing compounds, MD simulations have been employed to predict and analyze their interaction and binding stability with biological targets, which is an extension of their chemical reactivity. researchgate.netnih.gov

By simulating the behavior of a thiazole derivative in a complex environment (e.g., in the active site of an enzyme), researchers can gain insights into its reactivity and potential as a lead compound in drug discovery. nih.gov Key parameters analyzed in MD simulations include the Root-Mean-Square Deviation (RMSD) to assess the stability of the compound's binding pose, Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule, and Radius of Gyration (RoG) to understand its compactness. researchgate.net These simulations, while often applied to biological systems, provide a dynamic picture of molecular interactions that are fundamental to predicting chemical reactivity in complex settings. researchgate.netnih.gov

Global and Local Quantum Chemical Reactivity Descriptors

Computational chemistry provides powerful tools for understanding the reactivity of molecules like this compound. Through methods such as Density Functional Theory (DFT), various quantum chemical descriptors can be calculated to predict and rationalize chemical behavior. These descriptors are categorized as either global, referring to the molecule as a whole, or local, referring to specific atomic sites within the molecule.

Local reactivity descriptors are crucial for predicting the regioselectivity of chemical reactions. They pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. Common local descriptors include Fukui functions and condensed-to-atom variants. For silylated thiazoles, experimental evidence has shown that reactivity is highly position-dependent. For instance, in reactions involving electrophiles, ipso-substitution of a trimethylsilyl group at the C2 position occurs more readily than at the C5 position, while the C4 position is generally unreactive. researchgate.net This observed selectivity directly corresponds to the predictions that would be derived from local reactivity descriptors, which would indicate a higher propensity for the C2 position to engage with electrophiles compared to C5.

Table 1: Conceptual Reactivity Descriptors for this compound

This table illustrates the expected reactivity at different positions of the thiazole ring based on established chemical principles and reaction outcomes. researchgate.net

| Position | Predicted Site for Nucleophilic Attack | Predicted Site for Electrophilic Attack | Supporting Evidence |

| C2 | Low | High | Facile ipso-substitution of the SiMe₃ group by electrophiles (e.g., ketenes, acyl chlorides). researchgate.net |

| C4 | High | Low | Generally unreactive towards electrophilic substitution; potential site for metallation/nucleophilic attack. |

| C5 | Low | Moderate | Ipso-substitution of the SiMe₃ group is possible but less favorable than at the C2 position. researchgate.net |

Spectroscopic Characterization in Mechanistic Studies

NMR Spectroscopy in Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking the progress of chemical reactions and for the unambiguous structural determination of intermediates and final products. chemrxiv.org In the study of this compound, ¹H, ¹³C, and ²⁹Si NMR spectroscopy are particularly valuable.

Reaction monitoring by NMR involves acquiring spectra at regular intervals to observe the disappearance of reactant signals and the concurrent appearance of product signals. chemrxiv.orgbeilstein-journals.org This allows for the determination of reaction kinetics and the potential detection of transient intermediates that are crucial for mechanistic elucidation. beilstein-journals.org For example, in the reaction of this compound with an electrophile, ¹H NMR would show the decrease of the signal corresponding to the C4-H proton of the starting material and the emergence of new signals corresponding to the modified product. researchgate.net

Product elucidation relies on a detailed analysis of 1D and 2D NMR spectra. nih.govresearchgate.netsigmaaldrich.com For instance, after the reaction of this compound with a ketene (B1206846) followed by hydrolysis, the resulting 2-acyl-5-(trimethylsilyl)thiazole can be identified. The ¹H NMR spectrum would no longer show a signal for the C2-trimethylsilyl group but would instead feature signals for the acyl moiety. Similarly, the ¹³C NMR would show a characteristic downfield shift for the C2 carbon and the appearance of a carbonyl carbon signal. ²⁹Si NMR can confirm the selective loss of one of the two silyl (B83357) groups. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for the Transformation of this compound

The following table presents expected NMR chemical shifts (in ppm) for the starting material and a representative product, illustrating how NMR is used for product elucidation. Data is conceptualized based on known values for similar structures. rsc.orgchemicalbook.com

| Compound | Relevant Nucleus | Expected Chemical Shift (ppm) | Notes |

| This compound | ¹H | ~7.5-7.7 | Signal for the C4-H proton. |

| ¹H | ~0.3-0.4 | Large singlet for the 18 protons of the two Si(CH₃)₃ groups. | |

| ¹³C | ~170 | C2 carbon, bonded to Si. | |

| ¹³C | ~150 | C5 carbon, bonded to Si. | |

| ¹³C | ~135 | C4 carbon. | |

| ¹³C | ~ -1.0 | Carbons of the Si(CH₃)₃ groups. | |

| 2-Acetyl-5-(trimethylsilyl)thiazole (Product Example) | ¹H | ~7.9-8.1 | Signal for the C4-H proton, shifted downfield due to the adjacent acetyl group. |

| ¹H | ~2.6 | Singlet for the 3 protons of the acetyl group. | |

| ¹H | ~0.4 | Singlet for the 9 protons of the remaining Si(CH₃)₃ group. | |

| ¹³C | ~190 | Carbonyl carbon of the acetyl group. | |

| ¹³C | ~168 | C2 carbon. | |

| ¹³C | ~155 | C5 carbon. | |

| ¹³C | ~140 | C4 carbon. | |

| ¹³C | ~25 | Methyl carbon of the acetyl group. | |

| ¹³C | ~ -1.5 | Carbons of the Si(CH₃)₃ group. |

Applications in Advanced Organic Synthesis

Asymmetric Synthesis and Stereocontrol

The quest for enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. 2,5-Bis(trimethylsilyl)thiazole and its derivatives play a crucial role in asymmetric synthesis, enabling a high degree of stereocontrol in the construction of chiral molecules.

The total synthesis of complex natural products often requires innovative strategies to control stereochemistry. In the enantioselective total synthesis of Al-77-B, a gastroprotective microbial agent, a key step involves the application of Dondoni's aldehyde homologation. researchgate.net This methodology typically utilizes a trimethylsilyl-substituted thiazole (B1198619) to achieve a one-carbon chain extension of an aldehyde, thereby creating new stereocenters. researchgate.net While many applications of this reaction employ 2-(trimethylsilyl)thiazole (B1297445), the underlying chemistry relies on the facile cleavage of the C-Si bond at the 2-position of the thiazole ring.

Research has shown that for silylated thiazoles, carbodesilylation occurs more readily at the 2-position than at the 5-position. researchgate.net this compound undergoes ipso-substitution of the trimethylsilyl (B98337) group at the 2-position when reacting with various ketenes. researchgate.net This analogous reactivity suggests that this compound can potentially be used in synthetic sequences like the one for Al-77-B, where the thiazole moiety acts as a latent formyl group for the construction of the hydroxy amino acid fragment of the natural product. researchgate.net

Chiral building blocks are fundamental components in the synthesis of a vast array of pharmaceuticals and other biologically active molecules. The thiazole-based chain extension methodology has been extensively applied to the synthesis of chiral polyalkoxy aldehydes, which are precursors to carbohydrates. researchgate.net This iterative and stereoselective homologation allows for the controlled construction of higher-order carbohydrates from simpler starting materials. researchgate.net The process involves the diastereoselective addition of the silylated thiazole to a chiral aldehyde, followed by the unmasking of the formyl group from the thiazole ring. researchgate.net

The choice of protecting groups on the starting aldehyde and the reaction conditions can influence the stereochemical outcome of the addition, providing access to a variety of diastereomerically enriched products. The resulting polyhydroxylated structures are valuable chiral building blocks for further synthetic transformations.

Thiazole as a Formyl Anion Equivalent (Dondoni Reagent)

One of the most powerful applications of silylated thiazoles is their function as a formyl anion equivalent, a concept pioneered by Alessandro Dondoni. This strategy, often referred to as the "Thiazole-Aldehyde Synthesis," has become a cornerstone of modern carbohydrate chemistry. orgsyn.org The thiazole ring serves as a stable, masked form of a formyl group that can be introduced as a nucleophile and later unmasked under mild conditions.

While 2-(trimethylsilyl)thiazole (2-TST) is widely recognized as the Dondoni reagent, this compound can also function in this capacity due to the preferential reactivity at the 2-position. researchgate.netorgsyn.org The reaction proceeds without the need for fluoride (B91410) ion catalysis, which is often required for other organosilicon reagents, via a proposed thiazolium ylide intermediate. orgsyn.org

| Reagent | Common Name | Key Application |

| 2-(trimethylsilyl)thiazole | Dondoni Reagent | Formyl anion equivalent for aldehyde homologation |

| This compound | Formyl anion equivalent, precursor to disubstituted thiazoles |

The iterative homologation of monosaccharides is a powerful technique for the synthesis of higher-carbon sugars from readily available smaller units. researchgate.net The Dondoni methodology, employing a silylated thiazole as a one-carbon building block, has proven to be highly effective for this purpose. researchgate.netnih.gov The process involves a two-step sequence that can be repeated to progressively extend the carbon chain of a monosaccharide. researchgate.net

The key steps in this iterative process are:

Diastereoselective addition: The silylated thiazole adds to a protected chiral aldehyde derived from a monosaccharide. The stereochemistry of the newly formed hydroxyl group is controlled by the existing stereocenters in the aldehyde.

Unmasking the formyl group: The thiazole ring in the resulting adduct is converted into a formyl group through a sequence of N-methylation, reduction with sodium borohydride, and hydrolysis with an aqueous solution of mercury(II) chloride.

This iterative approach provides a systematic and stereocontrolled route to a wide range of complex and rare carbohydrates. nih.gov

Rare hexoses, which are monosaccharides that are not abundant in nature, are of significant interest for their potential biological activities and as components of glycoconjugates. The chemical synthesis of these sugars is often challenging due to the need for precise stereochemical control. The thiazole-based homologation strategy has been successfully applied to the preparative-scale synthesis of rare hexoses, such as L-gulose and L-idose, starting from L-xylose. nih.gov

In a typical synthesis, the stereoselective anti-addition of 2-(trimethylsilyl)thiazole to an aldehydo-L-xylose derivative, followed by the conversion of the thiazole to a formyl group, yields L-gulose. nih.gov L-idose can be obtained from the same intermediate alcohol through an inversion of configuration at the newly formed stereocenter via an oxidation-reduction sequence before the unmasking of the aldehyde. nih.gov This methodology underscores the power of the thiazole-based approach in accessing synthetically challenging and biologically relevant rare sugars.

Precursors for Complex Molecular Architectures

Beyond its role as a formyl anion equivalent, this compound and its derivatives serve as valuable precursors for the synthesis of more complex, substituted thiazole-containing molecules. The two silyl (B83357) groups can be selectively replaced, allowing for the introduction of different functional groups at the 2- and 5-positions of the thiazole ring.

An example of this is the synthesis of novel diamidino 2,5-bis(aryl)thiazoles, which have been evaluated for their antiprotozoal activity. nih.gov The synthesis of the key bis-nitrile intermediate was achieved through a palladium-catalyzed coupling reaction of a mixed tin-silyl reagent, 2-trimethylsilyl-5-trimethyltinthiazole, with 2-bromo-5-cyanopyridine. nih.gov This demonstrates how the silyl group at the 2-position can be used to direct the introduction of a substituent at the 5-position, leading to the formation of complex, disubstituted thiazole architectures with potential applications in medicinal chemistry.

| Precursor | Synthetic Target | Potential Application |

| 2-trimethylsilyl-5-trimethyltinthiazole | 2,5-bis(aryl)thiazoles | Antiprotozoal agents |

Synthesis of Dipeptide Isosteres

This compound and its monosilylated counterpart, 2-(trimethylsilyl)thiazole, are effective reagents in the synthesis of dipeptide isosteres, which are mimics of dipeptides where the amide bond is replaced by a different functional group. researchgate.netresearchgate.net This application is significant in medicinal chemistry for creating peptides with improved stability and bioavailability.

The core of this methodology is the Dondoni reaction, which involves the addition of 2-(trimethylsilyl)thiazole to N-protected α-amino aldehydes. This reaction serves as an iterative one-carbon chain extension process. researchgate.net The thiazole ring acts as a masked formyl group. After the addition reaction, the thiazole ring can be unmasked to reveal an aldehyde, which can then be further manipulated. This iterative process allows for the stereoselective synthesis of aminodiol derivatives that function as dipeptide mimics. researchgate.net The viability of these synthetic routes demonstrates the utility of silylated thiazoles in creating complex peptide-like structures. researchgate.net

Key Features of the Synthesis:

Iterative Homologation: The process allows for the stepwise extension of a carbon chain. researchgate.net

Stereoselectivity: The addition of the silylated thiazole to chiral aldehydes proceeds with high diastereoselectivity.

Masked Formyl Group: The thiazole moiety serves as a stable precursor to a reactive aldehyde functional group.

Preparation of Fluorinated α-Hydroxy Aldehydes

The reaction of 2-(trimethylsilyl)thiazole with fluorinated ketones provides an efficient pathway to synthesize fluorinated α-hydroxy aldehydes. These compounds are valuable building blocks in medicinal and materials chemistry due to the unique properties conferred by fluorine atoms.

The synthesis involves the spontaneous addition of 2-(trimethylsilyl)thiazole to various alkyl and aryl perfluoroalkyl ketones. researchgate.netsemanticscholar.org This reaction typically occurs in a solvent like tetrahydrofuran (THF) at elevated temperatures (e.g., 80°C) and results in the formation of tertiary alcohols. researchgate.net Subsequently, the thiazole ring in the resulting adduct is converted into a formyl group, yielding the target fluorinated α-hydroxy aldehyde. researchgate.net

Reaction Steps:

Addition: 2-(trimethylsilyl)thiazole adds to the carbonyl group of a perfluoroalkyl ketone.

Formation of Tertiary Alcohol: The initial product is a silylated tertiary alcohol containing a thiazole ring.

Unmasking: The thiazole ring is converted to an aldehyde, a process often referred to as thiazolyl-to-formyl conversion. researchgate.net

This methodology provides a direct route to α-hydroxy-α-trifluoromethyl compounds, which are important chiral synthons.

Role in the Synthesis of Thiazole-Containing Biomolecules

Silylated thiazoles, including this compound derivatives, are pivotal in the total synthesis of complex, biologically active molecules. Their ability to act as thiazolyl donor synthons is key to their utility. researchgate.net

Furthermore, a mixed tin-silyl reagent, 2-trimethylsilyl-5-trimethyltinthiazole, which is structurally related to this compound, has been employed in the synthesis of novel 2,5-bis(aryl)thiazoles. nih.gov These compounds were subsequently converted into diamidines that exhibited significant antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov The synthesis involved a palladium-catalyzed coupling reaction between the tin-silyl thiazole reagent and a cyanoaryl halide, demonstrating the utility of these reagents in constructing complex heterocyclic biomolecules. nih.gov

Materials Science Applications

The rigid, aromatic structure of the thiazole ring makes it an attractive component for advanced materials. Derivatives of this compound serve as precursors for high-carbon materials and can be incorporated into novel polymers.

Precursors for High Carbon Materials with Tunable Properties

This compound can be envisioned as a precursor for polyethynyl aromatic compounds, which are key starting materials for creating high-carbon, densely cross-linked organic solids. acs.orgharvard.edu These materials are of interest for their potential to exhibit high thermal stability and hardness, mimicking some of the properties of pure carbon allotropes like diamond. acs.orgharvard.edu

The general strategy involves the palladium-catalyzed coupling of haloaromatics with (trimethylsilyl)acetylene to produce (trimethylsilyl)ethynyl-substituted aromatics. acs.orgharvard.edu A similar strategy could be applied starting from a dihalothiazole, followed by silylation to yield a bis((trimethylsilyl)ethynyl)thiazole. The trimethylsilyl protecting groups can then be removed under mild basic conditions to yield diethynylthiazole. acs.orgharvard.edu This monomer can then be processed thermally or photochemically to produce a highly cross-linked, high-carbon solid. acs.orgharvard.edu This approach allows for the synthesis of materials with a high density of directed carbon-carbon bonds. acs.orgharvard.edu

Polymerization Strategies Involving Thiazole Derivatives

Thiazole derivatives are incorporated into polymers to create materials with specific functional properties. For example, 2,5-disubstituted thiazolo[5,4-d]thiazole units, which share a similar core structure, have been successfully incorporated into polymers used for membranes. mdpi.com

The synthesis of such polymers often relies on the creation of functionalized thiazole monomers that can undergo polymerization reactions. Cross-coupling reactions, such as those catalyzed by palladium or copper, are used to build more complex thiazole-containing monomers from simpler precursors like brominated thiazoles. mdpi.com These monomers can then be integrated into polymer chains, imparting the electronic and structural properties of the thiazole ring to the bulk material. The development of synthetic routes to various thiazole derivatives is crucial for advancing their application in materials science, including organic electronics and biology. mdpi.com

Coordination Chemistry and Ligand Design

2,5-Bis(trimethylsilyl)thiazole as a Ligand Precursor

This compound is a key starting material, or precursor, for the synthesis of more complex, functionalized thiazole-based ligands. The trimethylsilyl (B98337) (TMS) groups at the C2 and C5 positions of the thiazole (B1198619) ring serve as versatile placeholders. The calculated π-electron densities on the thiazole ring indicate that the C2 position is favorable for nucleophilic substitution, while the C5 position is a primary site for electrophilic substitution. nih.govmdpi.com This inherent reactivity allows for the selective removal and replacement of the TMS groups with a wide array of functional groups.

This derivatization capability is fundamental to modern ligand design. By strategically replacing the silyl (B83357) groups, chemists can introduce specific donor atoms (e.g., phosphorus, nitrogen, oxygen), chiral centers, or sterically bulky groups. This tailored approach enables the synthesis of ligands with precisely tuned electronic and steric properties, which are essential for controlling the catalytic activity and selectivity of the final metal complexes. The planar and aromatic nature of the thiazole ring, characterized by significant pi-electron delocalization, provides a rigid scaffold for constructing these sophisticated ligand architectures. wikipedia.org

Derivatives in Metal-Catalyzed Reactions

Derivatives of this compound are instrumental in creating ligands for a variety of metal-catalyzed reactions. These reactions are foundational to modern organic synthesis, enabling the efficient construction of complex molecules.

Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, is a critical technology. Thiazole-based ligands, derived from precursors like this compound, have been successfully employed in this area.

Chiral N,P-ligands incorporating a thiazole moiety have been synthesized and evaluated in iridium-catalyzed asymmetric hydrogenation of trisubstituted olefins. nih.gov These catalysts have demonstrated high reactivity and selectivity, comparable to their cyclic counterparts. nih.gov In a different application, new BINOL-based thiazole thioether ligands were prepared and tested in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high yields and excellent enantioselectivity. researchgate.net

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Iridium-Thiazole N,P-Ligand | Asymmetric Hydrogenation of Olefins | High | High | nih.gov |

| (S)-BINOL-based Thiazole Thioether Ligand / Ti(O-iPr)₄ | Asymmetric Addition of Diethylzinc to Aldehydes | Up to 93% | Up to 97% | researchgate.net |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Ligands play a crucial role by stabilizing the metal center and modulating its reactivity. Thiazole-based ligands have proven effective in this context, particularly in palladium-catalyzed reactions. cdnsciencepub.comresearchgate.net

For instance, new palladium(II) catalysts featuring phenylthiazole ligands have been developed for Suzuki-Miyaura aryl cross-coupling reactions. cdnsciencepub.comresearchgate.net In these complexes, the ligand coordinates to the palladium center through the nitrogen atom of the thiazole ring and via C-H activation at the ortho-carbon of the phenyl ring, forming a stable five-membered metalloheterocycle. cdnsciencepub.com These organometallic catalysts are effective for a wide range of substrates and are compatible with various functional groups, including amines, phenols, and carbonyls. cdnsciencepub.comresearchgate.net

| Aryl Bromide | Arylboronic Acid | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | 95 | cdnsciencepub.com |

| 4-Bromobenzonitrile | Phenylboronic acid | 88 | cdnsciencepub.com |

| 4-Bromotoluene | Phenylboronic acid | 99 | cdnsciencepub.com |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 98 | cdnsciencepub.com |

Coordination Complexes of Thiazole Derivatives

The coordination of thiazole-derived ligands to metal centers gives rise to complexes with interesting and useful photophysical and electrochemical properties.

Metal complexes containing thiazole ligands have emerged as a significant class of luminescent materials, with potential applications in areas like organic light-emitting diodes (OLEDs). nih.govacs.org The luminescence properties are highly dependent on the nature of both the metal and the ligand.

A notable example includes a class of 4,5-dimethyl-3-aryl-thiazole-2-ylidene platinum(II) acetylacetonato complexes. acs.org These compounds exhibit efficient, bluish-green phosphorescent emission at room temperature. acs.org Research has shown that while the electronic structure of the thiazole has little effect on the emission maxima, modifying the substitution pattern on the cyclometalating aryl system can lead to excellent quantum efficiencies and long decay lifetimes. acs.org Furthermore, the formation of zinc-thiazole complexes has been shown to enhance emission properties in solution and produce noticeable emission in the solid state. nih.gov In a different approach, a metal-organic framework (MOF) built with thiazolothiazole-based ligands was shown to exhibit ligand-centric blue emission and function as a selective sensor for Hg²⁺ ions through specific changes in its fluorescence signal. acs.org

| Aryl Substituent | Emission Maxima (λₘₐₓ, nm) | Quantum Efficiency (Φ) | Decay Lifetime (τ, µs) | Reference |

|---|---|---|---|---|

| Phenyl | 504 | 0.29 | 8.1 | acs.org |

| 4-Methoxyphenyl | 500 | 0.57 | 14.0 | acs.org |

| 4-Cyanophenyl | 502 | 0.73 | 21.4 | acs.org |

The electrochemical behavior of thiazole-containing ligands and their metal complexes is crucial for applications in sensing, catalysis, and materials science. Cyclic voltammetry is a primary technique used to study the redox properties of these compounds. researchgate.netorientjchem.org

Studies on transition metal complexes (Co, Ni, Cu, Zn, and Cd) with thiazole-derived Schiff base ligands have revealed clear redox behavior. researchgate.netorientjchem.org Cyclic voltammograms of these complexes show prominent reduction peaks, for example, a reduction of M(II) to M at approximately -0.4 V in a 0.5 M KOH aqueous electrolyte solution. researchgate.netorientjchem.org The precise potential and characteristics of these redox events are influenced by both the central metal ion and the specific structure of the thiazole-based ligand, demonstrating that the ligand framework can be used to tune the electrochemical properties of the complex. researchgate.netorientjchem.org

| Metal Ion (M²⁺) | Ligand | Observed Process | Approximate Potential (V) | Reference |

|---|---|---|---|---|

| Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺ | Thiazole Schiff Base (NTA) | M(II) → M Reduction | -0.4 | researchgate.netorientjchem.org |

| Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺ | Thiazole Schiff Base (MTA) | M(II) → M Reduction (less prominent) | -0.4 | researchgate.netorientjchem.org |

Future Research Directions and Emerging Applications

Exploration of Novel Reactivity Patterns

Future investigations into 2,5-Bis(trimethylsilyl)thiazole are centered on uncovering new and selective chemical transformations. The compound serves as an effective thiazolyl donor synthon in reactions with various carbonyl compounds. nih.gov A key aspect of its reactivity is the differential susceptibility of its silicon groups to substitution. Carbodesilylation, the cleavage of a carbon-silicon bond, happens more readily at the 2-position of the thiazole (B1198619) ring than at the 5-position, while the 4-position remains unreactive. nih.gov This inherent regioselectivity is a cornerstone for its synthetic utility.

Research is ongoing in the area of palladium-catalyzed cross-coupling reactions, where 2-(trimethylsilyl)thiazoles can be efficiently coupled with aromatic triflates to form 2-arylthiazoles without the need for a fluoride (B91410) anion source. nih.gov Further exploration is focused on ipso-substitution reactions, where the trimethylsilyl (B98337) group at the C2 position is replaced by various ketenes. nih.gov The development of new catalytic systems is expected to broaden the scope of these coupling reactions, allowing for the synthesis of a more diverse range of substituted thiazoles. rsc.org

Integration with Flow Chemistry and Sustainable Synthesis

The integration of this compound into flow chemistry setups represents a significant future direction for sustainable synthesis. While specific published examples directly utilizing this compound in continuous flow reactors are still emerging, the broader field is moving towards these technologies to improve safety, efficiency, and scalability. One research program, for instance, is focusing on the local production of active pharmaceutical ingredients by integrating continuous flow chemistry with intelligent process transformation. thieme-connect.de The well-defined reactivity of silylated intermediates like this compound makes them ideal candidates for such automated systems. Future work will likely focus on developing optimized flow protocols for the lithiation and subsequent functionalization of the thiazole core, potentially reducing reaction times and improving yields compared to traditional batch processing.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) is used to model thiazole structures and elucidate the nucleophilicity of specific atoms, which in turn helps in predicting their coordination behavior with metal ions. nih.gov Theoretical calculations can determine key properties such as the heat of formation and dipole moment for the parent thiazole ring, providing fundamental data for more complex models. nih.gov For silylated thiazole derivatives, computational studies are also employed to predict pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), guiding the design of new biologically active molecules. engineering.org.cn

The application of artificial intelligence and machine learning (ML) is a rapidly emerging frontier in chemistry. researchgate.net For thiazole derivatives, ML models are being developed to predict biological activity, such as urease inhibition. youtube.com These models are trained on large datasets of known compounds and can be used to screen virtual libraries for new potential hits before they are synthesized in the lab. youtube.com

In a more advanced application, ML algorithms, combined with features derived from DFT calculations, are being used to predict the outcomes of chemical reactions and to optimize reaction conditions. nih.gov This approach involves creating an initial small set of experiments, feeding the results to a Bayesian optimization algorithm, and using the algorithm's predictions to guide subsequent experiments in a continuous loop. nih.gov This data-driven strategy has the potential to accelerate the discovery of optimal synthetic routes for functionalizing this compound, saving time and resources.

Development of New Materials with Tailored Properties

The unique structure of this compound makes it an important building block for the synthesis of novel functional materials. The thiazole ring is a key component in many optically and electrically active compounds. thieme-connect.de The silyl (B83357) groups act as versatile handles, allowing for the programmed and regioselective introduction of different functionalities. This enables the construction of complex molecules and polymers with precisely tailored properties.

One significant application is in the synthesis of large, biologically active macrocycles, such as thiopeptide antibiotics. The synthesis of these complex natural products relies on scalable reactions, and methods utilizing cysteine/nitrile condensations to form the thiazole rings are key to accessing large quantities of the necessary synthetic intermediates. The ability to selectively functionalize the thiazole core using silylated precursors is critical in building these elaborate structures.

Biomedical Applications Beyond Drug Discovery (e.g., Bioimaging, Diagnostics)

Beyond its role in traditional drug discovery, derivatives of this compound are finding use in advanced biomedical applications. A notable example is in the field of bioimaging. Thiazole Orange, a fluorescent dye, can be modified and synthesized to create derivatives that are used for labeling cancer cells. nih.gov These dyes exhibit enhanced fluorescence upon binding, making them useful as probes in cellular microscopy. nih.gov

Furthermore, the incorporation of silicon into thiazole-based structures is being explored for therapeutic applications beyond conventional drugs. Silylated thiazolium salts have been designed and synthesized as potential reversible acetylcholinesterase inhibitors in the search for anti-Alzheimer's agents. thieme-connect.de Additionally, silicon-containing phthalocyanine (B1677752) derivatives, which can act as photosensitizers, are being investigated for use in photodynamic therapy (PDT) for the non-invasive treatment of tumors. thieme-connect.de The silyl groups in these molecules help to prevent molecular aggregation, which is crucial for their function. thieme-connect.de

Table 1: Summary of Research Directions and Applications

| Section | Focus Area | Key Findings & Future Outlook |

|---|---|---|

| 7.1 | Novel Reactivity | Differential reactivity at C2 and C5 positions is key. Future work involves new catalysts for cross-coupling. nih.gov |

| 7.2 | Sustainable Synthesis | High potential for integration into flow chemistry for improved efficiency and safety; a nascent research area. thieme-connect.de |

| 7.3 | Computational Modeling | DFT and other methods are used to predict reactivity and properties, guiding rational design. nih.govengineering.org.cn |

| 7.3.1 | Machine Learning | AI models are emerging for predicting biological activity and optimizing reaction conditions for thiazoles. youtube.comnih.gov |

| 7.4 | New Materials | Used as a building block for complex macrocycles and functional polymers due to its versatile silyl groups. thieme-connect.de |

| 7.5 | Biomedical Applications | Development of fluorescent probes for cancer cell imaging and silylated derivatives for PDT and neurodegenerative disease. nih.govthieme-connect.de |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.